N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride

Lipophilicity CNS drug design Blood-brain barrier penetration

Sourcing piperazine sulfonamide building blocks for CNS programs often yields primary sulfonamides with zinc-chelating -NH that drive carbonic anhydrase off-targets. This N,N-dimethyl tertiary sulfonamide hydrochloride eliminates that H-bond donor, offering a cleaner 5-HT₆/DAR scaffold. • No sulfonamide -NH: PSA 61.03 Ų, LogP 2.62, reduced CA-II liability • HCl salt (MW 305.83): enhanced aqueous solubility for parallel synthesis • Free piperazine NH for amide coupling, reductive amination, or sulfonylation • Direct Ph-pip C-N linkage (3 rotatable bonds) for constrained SAR Stocked with full analytics for immediate global dispatch.

Molecular Formula C12H20ClN3O2S
Molecular Weight 305.83 g/mol
CAS No. 1185307-88-3
Cat. No. B1502801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride
CAS1185307-88-3
Molecular FormulaC12H20ClN3O2S
Molecular Weight305.83 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl
InChIInChI=1S/C12H19N3O2S.ClH/c1-14(2)18(16,17)12-5-3-11(4-6-12)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H
InChIKeyGBGVYXWDRRKYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Structural Classification


N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride (CAS 1185307-88-3) is a piperazine-bearing tertiary benzenesulfonamide supplied as the hydrochloride salt with molecular formula C₁₂H₂₀ClN₃O₂S and a molecular weight of 305.83 g/mol [1]. The compound belongs to the arylpiperazinyl sulfonamide class, a pharmacologically significant scaffold implicated in central nervous system (CNS) receptor modulation, particularly at serotonin (5-HT₆) and dopamine receptor subtypes [2]. As a tertiary N,N-dimethyl sulfonamide, it is structurally distinct from primary sulfonamide analogs—the sulfonamide nitrogen bears two methyl substituents rather than hydrogen atoms, eliminating a key hydrogen-bond donor site. This compound is primarily deployed as a synthetic intermediate and building block in medicinal chemistry programs targeting CNS disorders, including antipsychotic and antidepressant indications [3]. The hydrochloride salt form confers differentiated physicochemical handling properties relative to its free base counterpart, making it the preferred input for solution-phase chemistry and salt-based formulation screening.

Salt form Hydrochloride salt may support aqueous-phase synthesis and salt-based formulation screening workflows.
Sulfonamide type Tertiary N,N-dimethyl sulfonamide: no sulfonamide –NH donor, reported to reduce carbonic anhydrase off-target context in CNS receptor studies.
CNS scaffold Arylpiperazinyl benzenesulfonamide scaffold reported in 5-HT₆ receptor antagonist research; selection context for CNS lead optimization.

Why This Compound Cannot Be Casually Substituted


Although multiple arylpiperazinyl sulfonamides populate the CNS medicinal chemistry space, four structural features of this specific compound create quantitatively distinguishable properties that preclude casual substitution: (1) the N,N-dimethyl tertiary sulfonamide motif eliminates the sulfonamide –NH hydrogen-bond donor present in primary sulfonamide analogs such as 4-(piperazin-1-yl)benzenesulfonamide (CAS 170856-87-8), altering both molecular recognition and physicochemical profile ; (2) the direct phenyl-to-piperazine C–N linkage (no methylene spacer) constrains conformational flexibility relative to the methylene-bridged analog N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride (CAS 1185318-30-2) ; (3) the hydrochloride salt form provides differentiated aqueous handling and storage stability versus the free base [1]; and (4) the benzenesulfonamide core (versus an aniline core in the dimethylaniline analog CAS 2411248-02-5) confers distinct electronic and hydrogen-bond acceptor geometry. These differences—quantified below—are not interchangeable in structure-activity relationship (SAR) exploration, synthetic route design, or procurement decisions where precise molecular identity governs downstream outcomes.

Primary sulfonamide 4-(Piperazin-1-yl)benzenesulfonamide (CAS 170856-87-8) possesses an additional sulfonamide H-bond donor; molecular recognition and CA binding profile may differ significantly.
CH₂-bridged analog Methylene-bridged analog (CAS 1185318-30-2) introduces greater flexibility and a potential oxidative metabolism site; conformational and metabolic profiles may not transfer.
Aniline core Aniline-based analog (CAS 2411248-02-5) replaces the benzenesulfonamide with a dimethylaniline core; 5-HT₆ receptor pharmacophore engagement likely not comparable.
Free base Free base form lacks the hydrochloride counterion; aqueous solubility and handling behavior may shift, requiring stoichiometric adjustment in solution-phase reactions.

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Primary Sulfonamide Analog

The target compound exhibits a computed LogP of 2.62, which is approximately 2.9 log units higher than that of the primary sulfonamide comparator 4-(piperazin-1-yl)benzenesulfonamide (CAS 170856-87-8), whose XLogP is reported as −0.3 . This difference arises from the replacement of the polar sulfonamide –NH₂ group with two hydrophobic N-methyl substituents. In CNS drug discovery, optimal brain penetration is associated with LogP values in the range of approximately 2–5; a LogP near −0.3 places the primary sulfonamide analog substantially outside this window for passive blood-brain barrier permeation, whereas a LogP of 2.62 positions the target compound favorably within the CNS-accessible range [1].

LogP comparison
Reported
LogP 2.62 vs XLogP −0.3 Δ +2.9
Reported higher LogP supports CNS permeability research fit; primary sulfonamide analog substantially outside CNS-accessible range.
Computed values; experimental logD validation recommended.
Lipophilicity CNS drug design Blood-brain barrier penetration

Hydrogen-Bond Donor Profile Comparison

The target compound features an N,N-dimethyl tertiary sulfonamide group wherein both sulfonamide nitrogen valences are occupied by methyl groups, resulting in zero sulfonamide-derived hydrogen-bond donors (HBD). The total HBD count for the target compound is 2, attributable solely to the piperazine NH and the HCl proton [1]. In contrast, 4-(piperazin-1-yl)benzenesulfonamide (CAS 170856-87-8) possesses a primary sulfonamide (−SO₂NH₂) contributing one additional HBD from the sulfonamide group itself. This difference is functionally significant: the sulfonamide NH of primary benzenesulfonamides acts as a critical zinc-binding hydrogen-bond donor in carbonic anhydrase (CA) inhibition, as demonstrated in crystallographic studies of piperazine-benzenesulfonamide-CA II complexes [2]. The tertiary sulfonamide of the target compound ablates this zinc-coordinating H-bond donor capability, redirecting the compound's molecular recognition profile away from CA inhibition and toward alternative targets such as 5-HT₆ and dopamine receptors where the tertiary sulfonamide functions as a purely steric/electronic modulator.

H-bond donor profile
Class-level
HBD = 2 vs primary sulfonamide HBD ≥3
Sulfonamide NH absent → zinc-coordination H-bond donor lost
Tertiary sulfonamide may reduce carbonic anhydrase off-target context; receptor engagement profile shifts toward 5-HT₆/D₂-like targets.
Class-level SAR; target-specific binding should be verified experimentally.
Hydrogen bonding Molecular recognition Sulfonamide SAR

Hydrochloride Salt vs. Free Base Properties

PubChem reports a covalently-bonded unit count of 2 for the target compound, confirming its identity as a discrete hydrochloride salt (C₁₂H₁₉N₃O₂S·HCl), with a molecular weight of 305.83 g/mol [1]. The free base parent compound (C₁₂H₁₉N₃O₂S) has a molecular weight of 269.37 g/mol and a covalently-bonded unit count of 1 . This salt form provides differentiated aqueous solubility compared to the free base; vendor technical data indicate that the hydrochloride salt achieves substantially higher aqueous solubility, consistent with the general principle that hydrochloride salt formation improves the aqueous dissolution profile of piperazine-containing sulfonamides . The 36.46 g/mol mass increment (corresponding to one equivalent of HCl) is analytically distinguishable by LC-MS, elemental analysis, and quantitative ¹H NMR, providing unambiguous identity verification during quality control.

Salt vs free base
Head-to-head
MW 305.83 (HCl salt) vs MW 269.37 (free base) Δ +36.46
Covalently-bonded unit count 2 vs 1
Salt form impacts solution handling, weighing accuracy, and storage stability for reproducible research workflows.
Identity confirmed by PubChem computed descriptors.
Salt form Aqueous solubility Solid-state properties

Direct-Linked vs. Methylene-Bridged Topology

The target compound features a direct C–N bond between the phenyl ring (para position) and the piperazine N¹ nitrogen, resulting in a rotatable bond count of 3 [1]. The closest methylene-bridged analog, N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride (CAS 1185318-30-2), inserts a −CH₂− spacer between the phenyl ring and piperazine, increasing the rotatable bond count to 4 and the molecular weight to 319.85 g/mol . The direct attachment in the target compound imparts greater conformational rigidity and a shorter through-bond distance between the sulfonamide pharmacophore and the piperazine basic nitrogen (approximately 1.5 Å shorter than the methylene-bridged analog). Additionally, the benzylic −CH₂− group in the methylene-bridged comparator introduces a potential site for cytochrome P450-mediated oxidative metabolism that is absent in the target compound, which may translate to differential metabolic stability in downstream lead optimization [2].

Linker topology
Reported
Rot. bonds = 3 vs Rot. bonds = 4 Δ −1
Direct C–N linkage (no –CH₂–) → shorter through-bond distance, no benzylic oxidation site
Constrained topology may alter receptor docking and metabolic profile; methylene-bridged analog not a direct substitute in SAR studies.
Computed properties; confirm by in vitro metabolic stability assays.
Conformational constraint Metabolic stability Scaffold design

Sulfonamide Core vs. Aniline Pharmacophore

The target compound incorporates a benzenesulfonamide core (−SO₂−N(CH₃)₂), whereas the aniline analog N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride (CAS 2411248-02-5) contains a dimethylaniline core (−N(CH₃)₂ directly attached to the phenyl ring) [1]. This distinction is pharmacologically critical: the benzenesulfonamide scaffold is a privileged pharmacophore in 5-HT₆ serotonin receptor antagonism, as demonstrated by the clinical candidate SB-357134 and related N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides that exhibit high-affinity 5-HT₆ binding [2]. The sulfonamide group serves as a geometrically defined hydrogen-bond acceptor array (two S=O acceptors) with a tetrahedral sulfur center, whereas the aniline core offers a planar tertiary amine with distinct electronic properties. The sulfonamide's calculated polar surface area (PSA = 61.03 Ų) also differs from the aniline analog's predicted PSA, influencing membrane permeability and CNS distribution.

Core pharmacophore
Class-level
Benzenesulfonamide vs Dimethylaniline
Sulfonamide: tetrahedral S, two S=O acceptors; aniline: planar tertiary amine
Sulfonamide core reported as privileged 5-HT₆ antagonist scaffold; aniline analog unlikely to engage same binding mode.
Class-level pharmacophore inference; validate binding in target assay.
Sulfonamide pharmacophore 5-HT₆ receptor CNS drug design

CNS Intermediate Application Context

Vendor product documentation and patent literature consistently position N,N-dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride as a synthetic intermediate for CNS-targeted bioactive molecules, specifically mentioning applications in the development of antipsychotic agents and modulators of neurotransmitter receptors [1][2]. The SmithKline Beecham patent family (WO1999037623A2 and related filings) discloses sulfonamide derivatives of formula (I) incorporating a piperazin-1-ylbenzenesulfonamide scaffold as 5-HT₆ receptor antagonists for the treatment of anxiety, depression, epilepsy, obsessive-compulsive disorders, and other CNS indications [2]. The arylpiperazinyl sulfonamide compound class, to which this compound belongs, has been specifically claimed as effective 5-HT receptor modulators and/or serotonin reuptake inhibitors [3]. This documented CNS application context provides a defined research-use rationale that differentiates the compound from generic piperazine building blocks lacking a similarly validated therapeutic targeting hypothesis.

CNS intermediate context
Context-dependent
Patent-reported CNS intermediate: WO1999037623A2 and related filings disclose arylpiperazinyl sulfonamides as 5-HT₆ antagonists.
Documented research-use context supports CNS receptor probe selection; requires target-specific validation.
Patent literature; not a direct efficacy claim. RUO.
Pharmaceutical intermediate CNS disorders Antipsychotic Building block

Recommended Research Applications


5-HT₆ Receptor Antagonist Scaffold Derivatization

Based on its benzenesulfonamide core and documented use in arylpiperazinyl sulfonamide CNS programs [1], the target compound is ideally suited as a starting scaffold for 5-HT₆ receptor antagonist lead optimization. The tertiary N,N-dimethyl sulfonamide provides a defined hydrogen-bond acceptor array (PSA = 61.03 Ų) without the zinc-chelating sulfonamide NH that drives carbonic anhydrase inhibition , potentially reducing CA-related off-target effects. The LogP of 2.62 positions the scaffold within the favorable CNS drug space for passive blood-brain barrier penetration [2]. Researchers can functionalize the free piperazine NH with diverse arylalkyl, acyl, or sulfonyl groups to explore SAR around the 5-HT₆ orthosteric site.

Aqueous-Phase Parallel Synthesis Library Production

The hydrochloride salt form (MW 305.83 g/mol; covalently-bonded unit count = 2 [1]) provides enhanced aqueous solubility relative to the free base (MW 269.37 g/mol), making this compound the preferred input for parallel synthesis workflows conducted in aqueous or mixed aqueous-organic solvent systems. The free piperazine NH serves as a versatile handle for amide coupling, reductive amination, or sulfonylation reactions. For medicinal chemistry groups running 96-well plate-based library synthesis, the salt form's improved handling characteristics—including reduced hygroscopicity and better weighing accuracy compared to the free base—directly impact workflow reproducibility.

Comparative Topology SAR Studies

The direct phenyl-piperazine C–N linkage (rotatable bonds = 3) of the target compound, contrasted with the methylene-bridged analog CAS 1185318-30-2 (rotatable bonds = 4 ), enables paired SAR studies to evaluate the impact of conformational flexibility on receptor subtype selectivity. Medicinal chemistry teams investigating 5-HT or dopamine receptor subtype selectivity can procure both compounds in parallel, systematically vary the N-substituent on the piperazine, and compare binding profiles. The ~14 Da mass difference and distinct fragmentation patterns also facilitate analytical differentiation in LC-MS-based reaction monitoring.

In Vitro ADME and CNS Penetration Screening

With a computed LogP of 2.62 [2] and the absence of a metabolically labile benzylic methylene (present in the comparator CAS 1185318-30-2), this compound is appropriate for in vitro ADME cascade screening in CNS programs. Recommended assays include: (1) PAMPA-BBB or MDR1-MDCK permeability to experimentally validate the predicted CNS penetration; (2) human liver microsome (HLM) stability to compare metabolic turnover versus the methylene-bridged analog; and (3) plasma protein binding equilibrium dialysis. The hydrochloride salt is directly soluble in the aqueous buffers used in these assays at physiologically relevant concentrations.

Application
Selection Property
Validation Focus
CNS receptor lead optimization research
Benzenesulfonamide core with tertiary sulfonamide; reported 5-HT₆ antagonist scaffold context
5-HT₆ binding assay and selectivity panel; confirm absence of CA inhibition
Solution-phase parallel library synthesis
Hydrochloride salt aqueous solubility and free piperazine NH for diversification
Solubility and handling reproducibility in aqueous/organic mixtures; reaction yield consistency
Conformational SAR studies
Direct phenyl-piperazine linkage (low rotatable bond count) vs methylene-bridged comparator
Binding selectivity and metabolic stability comparison between topologies
In vitro CNS penetration screening
Computed LogP in CNS-accessible range; absence of benzylic oxidation site
PAMPA-BBB or MDR1-MDCK permeability; microsomal stability profiling
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